2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol
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Overview
Description
2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a naphthalene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol typically involves multiple steps, starting with the preparation of the naphthalene and oxazole intermediates. The benzyl group is then introduced through a series of reactions, including alkylation and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine Hydrochloride
Uniqueness
2-[Benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol is unique due to its combination of a benzyl group, a naphthalene ring, and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[benzyl-[(5-methyl-2-naphthalen-1-yl-1,3-oxazol-4-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-18-23(17-26(14-15-27)16-19-8-3-2-4-9-19)25-24(28-18)22-13-7-11-20-10-5-6-12-21(20)22/h2-13,27H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGSILRTNBHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CN(CCO)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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